2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide
CAS No.:
Cat. No.: VC16158339
Molecular Formula: C19H21BrN4O3S
Molecular Weight: 465.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BrN4O3S |
|---|---|
| Molecular Weight | 465.4 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H21BrN4O3S/c20-17-6-8-18(9-7-17)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,25)/b21-14+ |
| Standard InChI Key | WPOGQODPQUJAID-KGENOOAVSA-N |
| Isomeric SMILES | C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a piperazine ring, a sulfonyl group attached to a bromophenyl moiety, and an acetohydrazide functional group, which together contribute to its chemical properties and possible therapeutic applications.
Molecular Formula and Weight
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Molecular Formula: C18H21BrN4O3S
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Molecular Weight: 436.35 g/mol
Structural Features
The compound's structure can be broken down into several key components:
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Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is known for its ability to interact with various biological targets.
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Bromophenyl Sulfonyl Group: This moiety enhances the compound's ability to engage in electrophilic interactions, potentially increasing its reactivity and biological activity.
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Acetohydrazide Functional Group: Known for its role in various biological processes, this group may facilitate interactions with enzymes and receptors.
Synthesis
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:
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Formation of the Piperazine Derivative: The initial step involves the formation of the piperazine ring with appropriate substituents.
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Sulfonation: The introduction of the sulfonyl group is achieved through sulfonation reactions involving sulfur trioxide or chlorosulfonic acid.
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Hydrazone Formation: The acetohydrazide moiety is introduced through a condensation reaction between hydrazine derivatives and carbonyl compounds.
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Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity and yield.
Biological Activity
Research indicates that 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide may exhibit significant biological activity:
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Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains, highlighting its role as a candidate for antimicrobial development.
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Anticancer Properties: The compound's structural components allow it to interact with cellular targets involved in cancer progression, making it a subject of interest for anticancer research.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, which may inhibit or modulate their activity. Interaction studies are crucial for understanding how this compound affects biological systems and its potential therapeutic uses.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide. Below is a comparative table highlighting notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-((2,4-Dimethylphenyl)sulfinyl)phenyl)piperazine | Contains a piperazine ring and sulfinyl group | Different substituents on the phenyl ring |
| 2-{4-(4-bromophenyl)sulfonyl}-1-piperazinyl-N'-(E)-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide | Similar piperazine and sulfonamide structure | Varies in substituents on the nitrogen |
| N'-arylpiperazine derivatives | General class including various aryl groups | Broad range of biological activities depending on substituents |
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